5-Bromopyridine-2-carboxylic acid
Overview
Description
5-Bromopyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4BrNO21. It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields23.
Synthesis Analysis
5-Bromopyridine-2-carboxylic acid can be synthesized by stirring water and 5-bromo-2-methylpyridine at 80°C, then adding KMnO4 and stirring at the same temperature for 3-4 hours4.
Molecular Structure Analysis
The molecular structure of 5-Bromopyridine-2-carboxylic acid consists of a pyridine ring substituted at position 3 by a carboxamide group1.
Chemical Reactions Analysis
The bromination of 5-Bromopyridine-2-carboxylic acid is a key step in the synthesis of imidazolinones5. The bromination reaction of 5-Bromopyridine-2-carboxylic acid is a typical reaction initiated by free radicals5.
Physical And Chemical Properties Analysis
5-Bromopyridine-2-carboxylic acid has an average mass of 202.005 Da and a mono-isotopic mass of 200.942535 Da1. It is slightly soluble in water2.
Scientific Research Applications
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Chemical Research : This compound is often used in chemical research, particularly in the field of organic chemistry . The bromine atom can be replaced with other groups, allowing for a wide range of reactions and the synthesis of many different compounds .
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Pharmaceutical Intermediate : “5-Bromopyridine-2-carboxylic acid” is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, where the bromine atom and carboxylic acid group can react with other compounds to form a wide variety of structures .
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Material Science : In the field of material science, “5-Bromopyridine-2-carboxylic acid” could be used in the synthesis of new materials. The bromine atom and carboxylic acid group could potentially react with other compounds to form a wide variety of structures .
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Biochemistry : This compound could be used in biochemical research, particularly in the study of enzyme reactions and protein synthesis. The bromine atom in the molecule can undergo various reactions to form new bonds .
Safety And Hazards
5-Bromopyridine-2-carboxylic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation6. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical7.
Future Directions
5-Bromopyridine-2-carboxylic acid is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields2. Studying the reaction mechanism of the bromination of 5-Bromopyridine-2-carboxylic acid will help to further understand the reaction process, and thus improve the experimental selectivity and yield5.
properties
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2-carboxylic acid | |
CAS RN |
30766-11-1 | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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